molecular formula C11H12N4O3 B12347750 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde

Cat. No.: B12347750
M. Wt: 248.24 g/mol
InChI Key: GXOWMRRVNBDZQG-UHFFFAOYSA-N
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Description

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyridine moiety, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carboxaldehyde with urea and an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)hexahydropyrimidine-5-carbaldehyde is unique due to its combination of functional groups and structural features. The presence of both a pyridine and a pyrimidine ring, along with an aldehyde group, provides a versatile platform for chemical modifications and potential biological activities. This uniqueness makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,3-diazinane-5-carbaldehyde

InChI

InChI=1S/C11H12N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6,8-9H,5,12H2,(H,14,17,18)

InChI Key

GXOWMRRVNBDZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C(C(C(=O)NC2=O)C=O)N

Origin of Product

United States

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